molecular formula C9H10ClNO4S B2854279 Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate CAS No. 125125-64-6

Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate

Cat. No.: B2854279
CAS No.: 125125-64-6
M. Wt: 263.69
InChI Key: PIXYZJOSPTUMMB-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate is a thiophene-based compound functionalized with a methyl ester at position 2 and a (2-chloroethoxy)carbonylamino group at position 3 of the thiophene ring. The (2-chloroethoxy)carbonyl group (abbreviated as "Ceoc" in CAS nomenclature ) introduces both electron-withdrawing and steric effects, influencing reactivity and biological activity. This compound is typically synthesized via acylation of methyl 3-aminothiophene-2-carboxylate with 2-chloroethoxy carbonyl chloride under controlled conditions, analogous to methods described for related derivatives .

Properties

IUPAC Name

methyl 3-(2-chloroethoxycarbonylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-14-8(12)7-6(2-5-16-7)11-9(13)15-4-3-10/h2,5H,3-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXYZJOSPTUMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiophene derivatives, including methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate, exhibit notable antimicrobial properties. Studies have shown that compounds with thiophene rings can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of specific functional groups in this compound enhances its ability to scavenge free radicals .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, enabling the synthesis of more complex compounds. This characteristic is particularly valuable in pharmaceutical development, where diverse chemical entities are often required .

Synthesis of Thiophene Derivatives
The compound can be utilized to synthesize various thiophene derivatives, which are important in creating materials with specialized electronic properties. These derivatives have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial efficacy of thiophene derivatives, this compound was tested against several pathogenic strains. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's effectiveness was attributed to its structural features that facilitate interaction with bacterial cell membranes .

Case Study 2: Antioxidant Activity Evaluation

Another investigation focused on the antioxidant properties of the compound using the ABTS radical cation decolorization assay. This compound demonstrated considerable radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial and antioxidant properties; potential for drug development ,
Organic SynthesisBuilding block for synthesizing complex molecules; used in creating thiophene derivatives ,
Material ScienceApplications in organic electronics (OLEDs, OPVs) ,

Mechanism of Action

The mechanism by which Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Methyl 3-((Ethoxycarbonyl)amino)thiophene-2-carboxylate
  • Structure : Ethoxycarbonyl (OCH₂CH₃) instead of 2-chloroethoxycarbonyl.
  • Properties : The absence of a chlorine atom reduces steric hindrance and electrophilicity. This derivative is a key intermediate in synthesizing bacterial cystathionine γ-lyase inhibitors .
  • Synthesis: Prepared via ethoxycarbonylation of methyl 3-aminothiophene-2-carboxylate, yielding higher reaction efficiency compared to chloro-substituted analogs due to milder conditions .
Methyl 3-[(2-Chloroacetyl)amino]thiophene-2-carboxylate
  • Structure : Chloroacetyl (ClCH₂CO-) group instead of (2-chloroethoxy)carbonyl.
  • Properties : Enhanced electrophilicity due to the electron-withdrawing chloroacetyl group, making it reactive toward nucleophiles. Used in combinatorial chemistry for derivatization .
  • Applications : Serves as a precursor for antibacterial agents targeting Gram-positive bacteria .
Methyl 3-[(4-Ethoxybenzoyl)amino]thiophene-2-carboxylate
  • Structure : Aromatic 4-ethoxybenzoyl substituent.
  • Exhibits improved bioavailability in pharmacokinetic studies .

Variations in Ester Groups

Ethyl 3-{[(2-Chloroethoxy)carbonyl]amino}thiophene-2-carboxylate
  • Structure : Ethyl ester instead of methyl.
  • Impact : Longer alkyl chain increases lipophilicity (logP +0.5) and metabolic stability, as seen in analogs from the tetrahydrobenzo[b]thiophene series .

Research Findings and Mechanistic Insights

  • Antibacterial Activity: Chlorine-containing derivatives (e.g., chloroethoxy or chloroacetyl) exhibit enhanced activity against Staphylococcus aureus (MIC 2–8 µg/mL) compared to non-halogenated analogs .
  • Synthetic Reactivity : The 2-chloroethoxy group undergoes nucleophilic substitution more readily than ethoxy, enabling facile derivatization (e.g., morpholine substitution in ) .
  • Enzyme Inhibition : Ethoxycarbonyl derivatives show higher affinity for bacterial cystathionine γ-lyase (IC₅₀ = 0.8 µM) due to optimal steric compatibility with the active site .

Biological Activity

Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate (hereafter referred to as Methyl thiophene) is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C9H10ClNO4S
  • Molecular Weight : 263.7 g/mol
  • CAS Number : Not specified in the sources, but relevant for identification in chemical databases.

Methyl thiophene exhibits biological activity primarily through its interactions with various biological targets. The presence of the thiophene ring and the carbonyl group allows for hydrogen bonding and π-π stacking interactions with proteins, which can influence enzyme activity and receptor binding.

  • Enzyme Inhibition : Preliminary studies suggest that Methyl thiophene may inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting enzymes related to the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, particularly against Gram-negative bacteria. Its structural features suggest it may disrupt bacterial cell wall synthesis or interfere with protein synthesis mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Methyl thiophene:

Activity Type Target/Effect IC50 Value Reference
Enzyme InhibitionT3SS-related enzymes~50 µM
AntimicrobialVarious Gram-negative bacteriaVaries
Cytotoxicity AssessmentAgainst human cell linesNot specified

Case Studies and Research Findings

  • Inhibition of T3SS : Research conducted on the inhibition of T3SS by Methyl thiophene revealed that at concentrations around 50 µM, it could inhibit secretion processes by approximately 50%. This suggests potential therapeutic applications in treating infections caused by pathogens utilizing T3SS .
  • Antimicrobial Testing : In a study assessing the antimicrobial properties of various thiophene derivatives, Methyl thiophene was found to exhibit moderate activity against several strains of bacteria, including E. coli and Salmonella species. This highlights its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Profile : A cytotoxicity assessment indicated that while Methyl thiophene shows promising antibacterial activity, further studies are needed to evaluate its safety profile in human cells. Preliminary results suggest it may not be significantly cytotoxic at therapeutic doses .

Q & A

What are the established synthetic routes for Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach starting with a thiophene-2-carboxylate core. Key steps include:

  • Amination: Introducing the amino group at the 3-position of the thiophene ring via nitration followed by reduction (e.g., using H₂/Pd-C) .
  • Chloroethoxycarbonyl Functionalization: Reacting the amino group with 2-chloroethyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Esterification: Methyl ester formation via methanol under acidic conditions or using diazomethane .
    Key Considerations: Solvent choice (e.g., dichloromethane for anhydrous conditions) and catalyst selection (e.g., triethylamine to neutralize HCl byproducts) are critical for yield optimization .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, the 2-chloroethoxy carbonyl group shows distinct δ 4.3–4.5 ppm (CH₂Cl) in ¹H NMR and δ 160–165 ppm (C=O) in ¹³C NMR .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight and fragmentation patterns .
  • X-Ray Crystallography: Resolves bond angles and stereochemistry, particularly for validating the thiophene ring conformation and substituent orientation .

How can reaction conditions be optimized to improve yield during derivatization?

Level: Advanced
Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity in substitution reactions. For example, DMF improves reactivity in chloroethoxycarbonyl group substitutions .
  • Catalyst Selection: Employ bases like triethylamine to scavenge HCl, preventing side reactions during chloroethoxycarbonyl functionalization .
  • Temperature Control: Maintain 0–5°C during acylation to minimize decomposition; gradual warming to room temperature ensures completion .
  • Purification: Reverse-phase HPLC with methanol/water gradients removes unreacted starting materials and byproducts .

What strategies address regioselectivity challenges during derivatization of the thiophene ring?

Level: Advanced
Methodological Answer:

  • Directing Groups: The 3-amino group directs electrophilic substitution to the 5-position of the thiophene ring. For example, bromination selectively occurs at C5 due to the amino group’s electron-donating effect .
  • Steric Hindrance: Bulky substituents on the chloroethoxycarbonyl group can block undesired reaction sites. For instance, tert-butyl groups reduce side reactions at adjacent positions .
  • Computational Modeling: DFT calculations predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

How does the 2-chloroethoxycarbonyl group influence biological activity?

Level: Advanced
Methodological Answer:

  • Covalent Binding: The chloroethoxy group acts as a leaving group, enabling nucleophilic substitution with biological nucleophiles (e.g., cysteine residues in enzymes), leading to irreversible inhibition .
  • Lipophilicity: The chloroethoxy moiety increases logP, enhancing membrane permeability, as evidenced by comparative studies with non-chlorinated analogs .
  • Metabolic Stability: In vitro microsomal assays show slower degradation compared to ethoxy analogs due to reduced cytochrome P450 affinity .

How can computational methods predict the compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., kinase ATP-binding pockets). For example, docking studies revealed hydrogen bonding between the carbonyl group and Lys123 in hepatitis B polymerase .
  • MD Simulations: GROMACS simulations assess stability of ligand-protein complexes over 100 ns, identifying key residues for binding .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs with enhanced activity .

How should researchers resolve contradictions in reported biological activity data?

Level: Advanced
Methodological Answer:

  • Assay Standardization: Compare protocols for inconsistencies in cell lines (e.g., HepG2 vs. HEK293), incubation times, or compound concentrations .
  • Structural Validation: Confirm compound purity via HPLC and NMR before testing; impurities like unreacted starting materials may skew results .
  • Meta-Analysis: Use databases like PubChem BioAssay to aggregate data and identify trends across studies .

What approaches enhance aqueous solubility without compromising bioactivity?

Level: Advanced
Methodological Answer:

  • Prodrug Design: Introduce phosphate or glycoside groups at the ester moiety, which hydrolyze in vivo to release the active compound .
  • Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to maintain solubility while minimizing cytotoxicity .
  • Structural Modifications: Replace the methyl ester with a morpholine sulfonate group, improving solubility via ionic interactions (see analog studies in ).

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